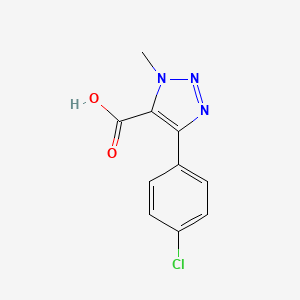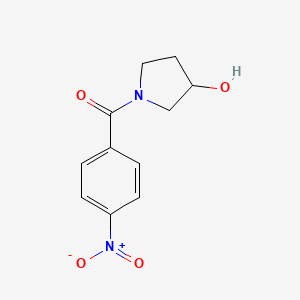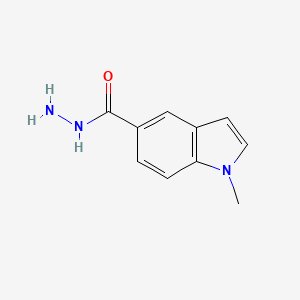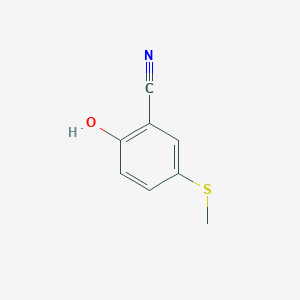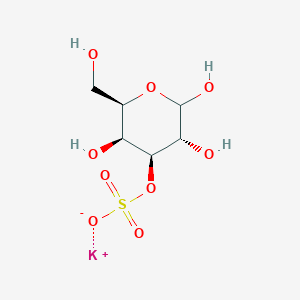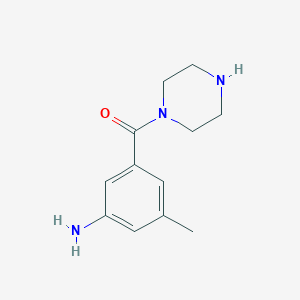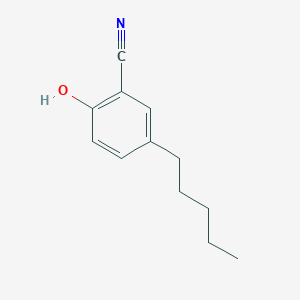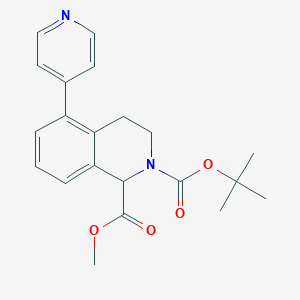
2-O-tert-butyl 1-O-methyl 5-pyridin-4-yl-3,4-dihydro-1H-isoquinoline-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-O-tert-butyl 1-O-methyl 5-pyridin-4-yl-3,4-dihydro-1H-isoquinoline-1,2-dicarboxylate is a complex organic compound that belongs to the class of isoquinoline derivatives. This compound is characterized by its unique structure, which includes a tert-butyl group, a methyl group, and a pyridinyl group attached to an isoquinoline backbone. Isoquinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
The synthesis of 2-O-tert-butyl 1-O-methyl 5-pyridin-4-yl-3,4-dihydro-1H-isoquinoline-1,2-dicarboxylate involves multiple steps. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst.
Introduction of the Pyridinyl Group: The pyridinyl group can be introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a pyridinyl boronic acid and a halogenated isoquinoline derivative.
Addition of the tert-Butyl and Methyl Groups: The tert-butyl and methyl groups can be introduced through alkylation reactions using tert-butyl bromide and methyl iodide, respectively.
Industrial production methods may involve optimizing these reactions for large-scale synthesis, including the use of continuous flow reactors and high-throughput screening of reaction conditions to improve yield and purity.
Chemical Reactions Analysis
2-O-tert-butyl 1-O-methyl 5-pyridin-4-yl-3,4-dihydro-1H-isoquinoline-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the pyridinyl or isoquinoline rings.
Substitution: Nucleophilic substitution reactions can occur at the tert-butyl or methyl groups, using reagents such as sodium hydride or lithium diisopropylamide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
2-O-tert-butyl 1-O-methyl 5-pyridin-4-yl-3,4-dihydro-1H-isoquinoline-1,2-dicarboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-O-tert-butyl 1-O-methyl 5-pyridin-4-yl-3,4-dihydro-1H-isoquinoline-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain kinases or proteases, resulting in the suppression of cell proliferation or the induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific biological context and are the subject of ongoing research.
Comparison with Similar Compounds
2-O-tert-butyl 1-O-methyl 5-pyridin-4-yl-3,4-dihydro-1H-isoquinoline-1,2-dicarboxylate can be compared with other similar compounds, such as:
Isoquinoline Derivatives: Compounds like 1,2,3,4-tetrahydroisoquinoline and 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline share a similar isoquinoline core but differ in their substituents.
Pyridinyl Derivatives: Compounds like 2-pyridinylmethylamine and 4-pyridinylmethanol contain the pyridinyl group but lack the isoquinoline backbone.
tert-Butyl and Methyl Substituted Compounds: Compounds like tert-butylbenzene and methylbenzene (toluene) contain the tert-butyl and methyl groups but have different core structures.
The uniqueness of this compound lies in its combination of these functional groups and its potential biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C21H24N2O4 |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
2-O-tert-butyl 1-O-methyl 5-pyridin-4-yl-3,4-dihydro-1H-isoquinoline-1,2-dicarboxylate |
InChI |
InChI=1S/C21H24N2O4/c1-21(2,3)27-20(25)23-13-10-16-15(14-8-11-22-12-9-14)6-5-7-17(16)18(23)19(24)26-4/h5-9,11-12,18H,10,13H2,1-4H3 |
InChI Key |
OBZRWWDCSKLABJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C=CC=C2C1C(=O)OC)C3=CC=NC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-6-cyclohexyl-2-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13868002.png)
![Tert-butyl-[3-(2,6-dichloroquinazolin-4-yl)phenoxy]-dimethylsilane](/img/structure/B13868014.png)
![N-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butyl]-N-ethylacetamide](/img/structure/B13868019.png)

![Methyl 2-{[(5-chloro-2-thienyl)carbonyl]amino}-4-fluorobenzoate](/img/structure/B13868024.png)
![N-[2-(7-hydroxy-2-oxochromen-4-yl)butyl]-N-prop-2-enylcarbamate](/img/structure/B13868028.png)
![[5-(5-Thiophen-2-ylthiophen-2-yl)thiophen-2-yl]boronic acid](/img/structure/B13868029.png)
